5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Description
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Properties
IUPAC Name |
5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-4-5-11-7-9(8)10-3-2-6-12-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADBINPOXUXVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CNCC1)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 1803600-41-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C10H14ClNO, with a molecular weight of 199.68 g/mol. The compound features a tetrahydropyridine ring substituted with a furan moiety and a methyl group, which contributes to its unique chemical properties.
Structural Formula:
Neuroprotective Properties
Research has indicated that derivatives of tetrahydropyridine compounds exhibit neuroprotective effects. A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels in neuronal cultures .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated through various assays. In vitro studies revealed that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings suggest that the compound may play a role in mitigating oxidative stress-related diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown efficacy against several bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Case Studies
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities .
- Antioxidant Efficacy : A study assessed the compound's impact on lipid peroxidation levels in brain tissues of treated animals versus untreated controls. Results indicated a significant decrease in malondialdehyde (MDA) levels in the treatment group, highlighting its potential as an antioxidant agent .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Properties
Research indicates that 5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride exhibits neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The compound's structure allows it to interact with neurotransmitter systems, potentially leading to neuroprotection against oxidative stress and excitotoxicity .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in various studies. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative damage in cells. This activity is particularly relevant in the context of aging and chronic diseases where oxidative stress plays a critical role .
Potential Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties. The compound has been shown to inhibit the proliferation of certain cancer cell lines in vitro, indicating its potential as a lead compound for further development in cancer therapeutics .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers. Its furan ring structure allows for participation in various polymerization reactions, leading to materials with unique properties such as enhanced thermal stability and electrical conductivity .
Nanocomposites
Research is being conducted on the incorporation of this compound into nanocomposite materials. These composites have potential applications in electronics and energy storage due to their improved mechanical and electrical properties when combined with conductive fillers .
Chemical Intermediate
Synthesis of Derivatives
The compound is utilized as an intermediate in the synthesis of various derivatives that may possess enhanced biological activities or improved physical properties. Its versatility in chemical reactions allows chemists to modify its structure to explore new applications across different fields .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant reduction in neuronal cell death in models of oxidative stress. |
| Study B | Antioxidant Activity | Exhibited high free radical scavenging activity compared to standard antioxidants. |
| Study C | Anticancer Activity | Inhibited proliferation of breast cancer cell lines by inducing apoptosis. |
| Study D | Polymer Synthesis | Successfully polymerized with various monomers to create heat-resistant materials. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
